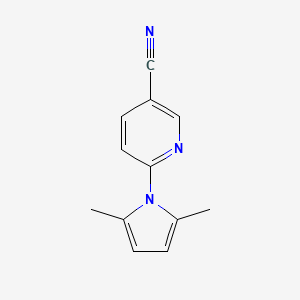

6-(2,5-dimethyl-1H-pyrrol-1-yl)nicotinonitrile

Descripción general

Descripción

6-(2,5-Dimethyl-1H-pyrrol-1-yl)nicotinonitrile is a chemical compound with the molecular formula C12H11N3 and a molecular weight of 197.24 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound involves a pyrrole ring, which is a five-membered aromatic heterocycle . The compound has been shown to have hydrogen bonding interactions at the enzyme’s active site .Aplicaciones Científicas De Investigación

Anticancer Activity

A significant application of 6-(2,5-dimethyl-1H-pyrrol-1-yl)nicotinonitrile derivatives is in cancer research. A study by Liu et al. (2018) synthesized novel analogues of this compound showing potent antiproliferative activity against various human cancer cell lines. Compound 6a, in particular, displayed antitumor activity comparable to or higher than crolibulin and combretastatin A-4, a notable achievement in cancer treatment research.

Antimicrobial and Antifungal Applications

Another key area of research is the antimicrobial and antifungal properties of nicotinonitrile derivatives. Behalo (2008) found that 2-Amino-(6-phenoxathiin-2-yl)-4-phenyl-nicotinonitrile and its derivatives exhibit antibacterial and antifungal activities. This highlights the potential of these compounds in developing new antimicrobial agents (Behalo, 2008).

Molecular Docking and Polymorph Studies

In crystal chemistry, the study of polymorphs and molecular docking is crucial. Dubey et al. (2013) developed two conformational polymorphs of nicotinonitrile derivatives, finding that one polymorph demonstrated a better binding affinity with the COX-2 receptor than the standard Nimesulide, suggesting potential medicinal applications (Dubey et al., 2013).

Synthesis and Structural Studies

The synthesis and structural analysis of nicotinonitrile derivatives are also a focus. For instance, Şahin et al. (2010) synthesized 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine and performed extensive spectral and structural studies, contributing to the understanding of the compound's chemical properties (Şahin et al., 2010).

Antiprotozoal Activity

Exploring the antiprotozoal activity of nicotinonitrile derivatives, Ismail et al. (2003) synthesized 6-[5-(4-Amidinophenyl)furan-2-yl]nicotinamidine, which showed significant activity against Trypanosoma and Plasmodium species, demonstrating potential for treating protozoal infections (Ismail et al., 2003).

Mecanismo De Acción

Target of Action

The primary targets of 6-(2,5-dimethyl-1H-pyrrol-1-yl)nicotinonitrile are the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play a crucial role in bacterial fatty acid synthesis and folate metabolism, respectively .

Mode of Action

The compound interacts with its targets through a process known as molecular docking . The results of a molecular docking investigation revealed that the compound has binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites . This interaction inhibits the activity of these enzymes, leading to disruption of essential biochemical processes in the bacteria.

Biochemical Pathways

The inhibition of Enoyl ACP Reductase disrupts the bacterial fatty acid synthesis pathway, which is essential for bacterial cell membrane formation . On the other hand, the inhibition of DHFR disrupts the folate metabolism pathway, which is crucial for the synthesis of nucleotides in the bacteria .

Result of Action

The result of the compound’s action is the inhibition of essential biochemical processes in bacteria, leading to their death . The compound has shown appreciable action against DHFR and Enoyl ACP Reductase enzymes, exhibiting strong antibacterial and antitubercular properties .

Direcciones Futuras

The future directions for the study of 6-(2,5-dimethyl-1H-pyrrol-1-yl)nicotinonitrile and related compounds could involve further structural optimization of 2,5-dimethylpyrrole derivatives, which could lead to improved production and quality control of monoclonal antibodies . Additionally, these molecules represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity .

Propiedades

IUPAC Name |

6-(2,5-dimethylpyrrol-1-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c1-9-3-4-10(2)15(9)12-6-5-11(7-13)8-14-12/h3-6,8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJIPEXLQAXPWGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=NC=C(C=C2)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397136 | |

| Record name | 6-(2,5-dimethyl-1H-pyrrol-1-yl)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821687 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

861207-98-9 | |

| Record name | 6-(2,5-dimethyl-1H-pyrrol-1-yl)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

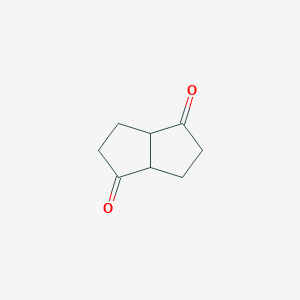

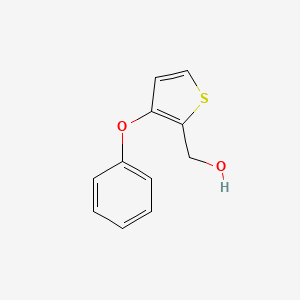

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1,2,2,2-Tetrafluoro-1-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]ethyl}-1H-benzimidazole](/img/structure/B3031843.png)

![2-Ethyl-2,7-diazaspiro[4.4]nonane](/img/structure/B3031845.png)